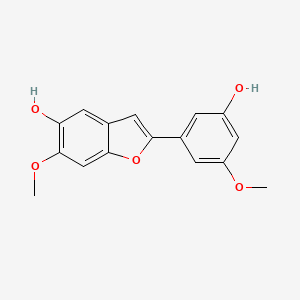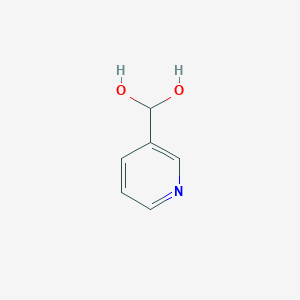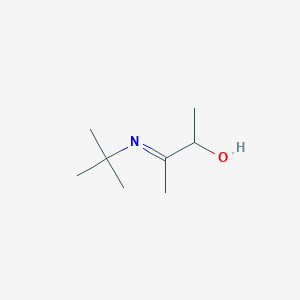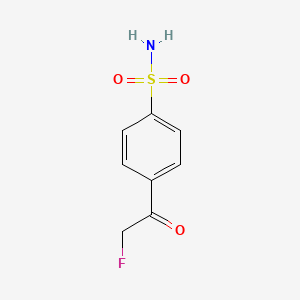
4-(Fluoroacetyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fluoroacetyl)benzene-1-sulfonamide is an organosulfur compound that features both a sulfonamide group and a fluoroacetyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoroacetyl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with fluoroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-aminobenzenesulfonamide+fluoroacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of sulfonamide derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Fluoroacetyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.
Hydrolysis: The fluoroacetyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products may include sulfinamides or thiols.
Hydrolysis: Products include the corresponding carboxylic acids and amines.
Scientific Research Applications
4-(Fluoroacetyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or cancer.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(Fluoroacetyl)benzene-1-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: Lacks the fluoroacetyl group but shares the sulfonamide functionality.
4-(Chloroacetyl)benzene-1-sulfonamide: Similar structure but with a chloroacetyl group instead of a fluoroacetyl group.
4-(Methylsulfonyl)benzene-1-sulfonamide: Contains a methylsulfonyl group instead of a fluoroacetyl group.
Uniqueness
4-(Fluoroacetyl)benzene-1-sulfonamide is unique due to the presence of the fluoroacetyl group, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development and other applications.
Properties
CAS No. |
6554-88-7 |
|---|---|
Molecular Formula |
C8H8FNO3S |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-(2-fluoroacetyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8FNO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2,(H2,10,12,13) |
InChI Key |
MWMQIOFILFIEQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CF)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


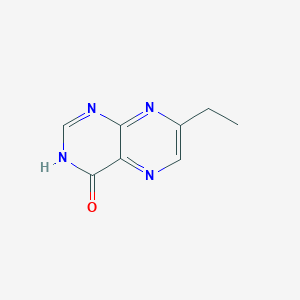
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)

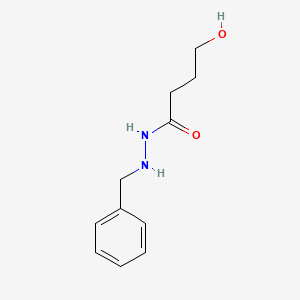
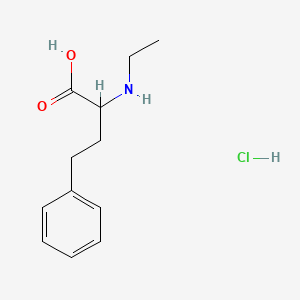
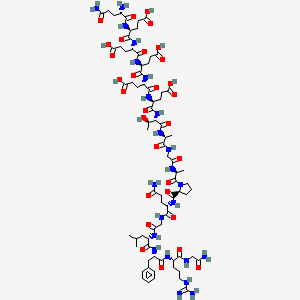

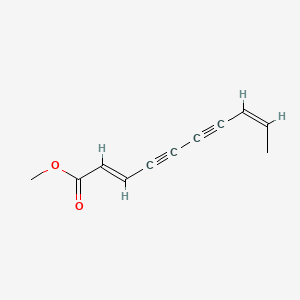
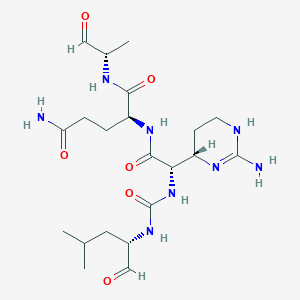
![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)
